N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine
Description
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a trimethylsilylphenyl group.
Properties
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4Si/c1-18-11-16-17-14(18)10-15-9-12-6-5-7-13(8-12)19(2,3)4/h5-8,11,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHOAYOPHDDCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNCC2=CC(=CC=C2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Substitution Reactions: The methyl group is introduced to the triazole ring through substitution reactions using appropriate alkylating agents under controlled conditions.
Introduction of the Trimethylsilylphenyl Group: The trimethylsilylphenyl group is attached to the triazole ring through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
Chemical Reactions Analysis
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects . For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparison with Similar Compounds
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-1-(3-trimethylsilylphenyl)methanamine can be compared with other triazole derivatives, such as:
Fluconazole: A widely used antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
